

Sevabertinib: A Deep Dive into its Selectivity Profile

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Compound of Interest		
Compound Name:	Sevabertinib	
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BERLIN, Germany – December 10, 2025 – **Sevabertinib** (also known as BAY 2927088) is an orally administered, reversible tyrosine kinase inhibitor (TKI) that has demonstrated significant antitumor activity in preclinical models and clinical trials.[1] This technical guide provides an indepth analysis of the selectivity profile of **Sevabertinib**, focusing on its potent and selective inhibition of mutant Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies.

Sevabertinib is distinguished by its potent inhibitory activity against HER2 and EGFR, including clinically relevant mutations such as HER2 exon 20 insertions and various point mutations.[2][4][5] A key characteristic of its selectivity profile is the high degree of selectivity for mutant forms of EGFR over its wild-type counterpart, which is anticipated to result in a more favorable safety profile by minimizing off-target effects on normal tissues.[2][4][5]

Biochemical Selectivity Profile

The inhibitory activity of **Sevabertinib** has been quantified through biochemical assays that measure the concentration of the inhibitor required to reduce the activity of a target kinase by 50% (IC50). These assays are fundamental to understanding the potency and selectivity of a kinase inhibitor.



Target Kinase	Mutant/Wild-Type	IC50 (nM)
HER2	Wild-Type	<0.5
HER2	A775_G776insYVMA (Exon 20)	<0.5
EGFR	Wild-Type	<0.5
EGFR	D770_N771insSVD (Exon 20)	<0.5
HER4	Wild-Type	13.9

Table 1: In vitro biochemical

inhibitory activity of

Sevabertinib against key

receptor tyrosine kinases. Data

sourced from

MedchemExpress.[2]

The data clearly indicates that **Sevabertinib** is a potent inhibitor of both wild-type HER2 and a common HER2 exon 20 insertion mutation (A775_G776insYVMA), as well as wild-type EGFR and an EGFR exon 20 insertion mutation (D770_N771insSVD), with IC50 values in the subnanomolar range.[2] Notably, its activity against HER4 is significantly lower, with an IC50 of 13.9 nM, demonstrating selectivity among the HER family of receptors.[2]

Cellular Activity Profile

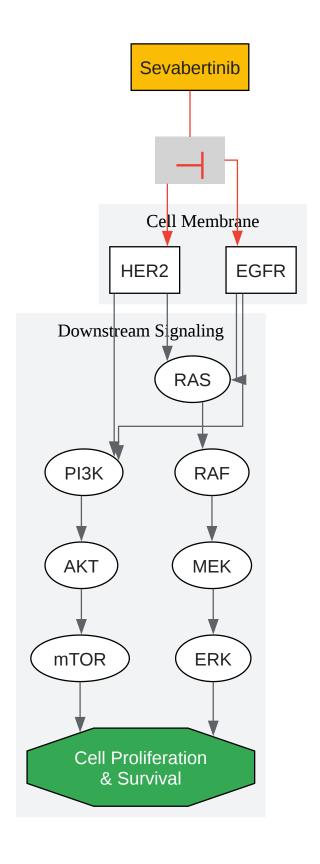
In cellular assays, **Sevabertinib** has been shown to effectively inhibit the phosphorylation of HER2 and downstream signaling pathways in cancer cells that have HER2 alterations.[6] This inhibition of signaling leads to a reduction in the proliferation of cancer cells that either overexpress wild-type HER2 or harbor activating HER2 mutations.[6]

Signaling Pathway Inhibition

Sevabertinib exerts its therapeutic effect by blocking the ATP-binding site within the kinase domain of HER2 and EGFR. This competitive inhibition prevents receptor autophosphorylation, a critical step in the activation of downstream signaling cascades that drive tumor cell



proliferation and survival. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.





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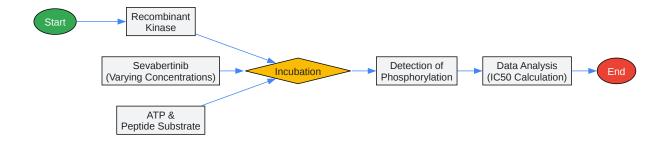
Sevabertinib's Mechanism of Action.

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical characterization of tyrosine kinase inhibitors like **Sevabertinib**.

Biochemical Kinase Inhibition Assay

The potency of **Sevabertinib** against various kinases is determined using in vitro biochemical assays. A typical workflow for such an assay is as follows:



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Workflow for a Biochemical Kinase Assay.

Methodology:

- Plate Preparation: Recombinant human kinase enzymes are added to the wells of a microtiter plate.
- Compound Addition: A dilution series of Sevabertinib is added to the wells.
- Initiation of Reaction: The enzymatic reaction is initiated by adding a mixture of ATP and a specific peptide substrate.



- Incubation: The plate is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.
- Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or, more commonly, fluorescenceor luminescence-based technologies that use antibodies to detect the phosphorylated substrate.
- Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Cellular Proliferation Assay

To assess the effect of **Sevabertinib** on cancer cell growth, cellular proliferation assays are conducted.

Methodology:

- Cell Seeding: Cancer cell lines with known HER2 or EGFR status (e.g., SK-BR-3, BT-474 for HER2; NCI-H1975 for EGFR mutations) are seeded into 96-well plates and allowed to adhere overnight.
- Drug Treatment: The cells are treated with a range of concentrations of **Sevabertinib** or a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.
- Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay.
 Common methods include:
 - MTS/MTT Assay: A tetrazolium salt is added to the wells, which is converted by metabolically active cells into a colored formazan product. The absorbance is read on a plate reader.
 - Resazurin (alamarBlue) Assay: Resazurin is reduced by viable cells to the fluorescent resorufin. Fluorescence is measured on a plate reader.

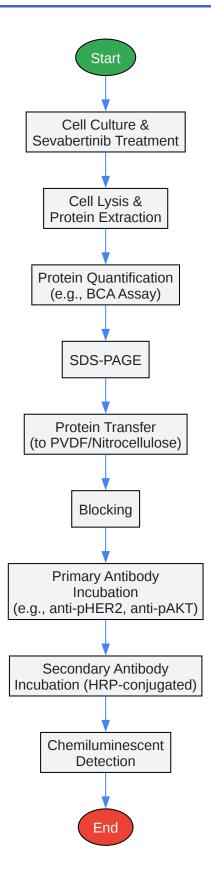


- ATP-based Assay: The amount of ATP, which correlates with the number of viable cells, is quantified using a luciferase-based reaction that produces light.
- Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) is then determined.

Western Blot Analysis for Pathway Inhibition

Western blotting is used to confirm that **Sevabertinib** inhibits the intended signaling pathways within the cell.





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Western Blotting Experimental Workflow.



Methodology:

- Cell Treatment and Lysis: Cancer cells are treated with Sevabertinib for a specified time.
 The cells are then lysed to release their protein content.
- Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
- SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-HER2, HER2, p-AKT, AKT, p-ERK, ERK).
- Secondary Antibody and Detection: After washing, the membrane is incubated with a
 secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). A
 chemiluminescent substrate is then added, and the light produced is captured on X-ray film
 or with a digital imager. The intensity of the bands indicates the amount of the target protein.

In conclusion, **Sevabertinib** is a potent and selective dual inhibitor of mutant HER2 and EGFR. Its well-defined selectivity profile, characterized by strong on-target inhibition and selectivity over other kinases, underpins its promising clinical activity in patients with HER2-mutant non-small cell lung cancer. The experimental methodologies detailed herein provide a framework for the continued investigation of this and other targeted cancer therapies.

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